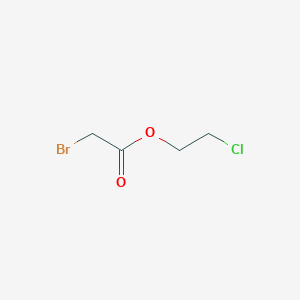
4-(Methanesulfinyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfinyl)butan-1-ol is an organic compound with the molecular formula C5H12O2S. It contains a total of 20 atoms: 12 hydrogen atoms, 5 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a butane chain, with a methanesulfinyl group (-SOCH3) attached to the fourth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)butan-1-ol can be achieved through multiple-step organic synthesis. One potential route involves the oxidation of 4-(methylthio)butan-1-ol using an oxidizing agent such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under controlled conditions to introduce the sulfinyl group .
Industrial Production Methods
Industrial production methods for similar compounds often involve hydroformylation and hydrogenation processes. For example, the hydroformylation of propene followed by hydrogenation of the resulting aldehydes is a common method for producing butanol derivatives . These methods can be adapted for the production of this compound by introducing appropriate functional groups at specific stages of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfinyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
4-(Methanesulfinyl)butan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Methanesulfinyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions, influencing cellular processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-1-ol: A primary alcohol with a similar structure but lacking the sulfinyl group.
Methanesulfinylmethane: Contains a sulfinyl group but lacks the butane chain.
4-(Methylthio)butan-1-ol: Similar structure but with a methylthio group instead of a sulfinyl group.
Uniqueness
4-(Methanesulfinyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a sulfinyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
60270-06-6 |
|---|---|
Formule moléculaire |
C5H12O2S |
Poids moléculaire |
136.21 g/mol |
Nom IUPAC |
4-methylsulfinylbutan-1-ol |
InChI |
InChI=1S/C5H12O2S/c1-8(7)5-3-2-4-6/h6H,2-5H2,1H3 |
Clé InChI |
NACRUHSUUTYRMW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


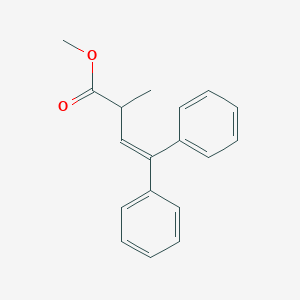
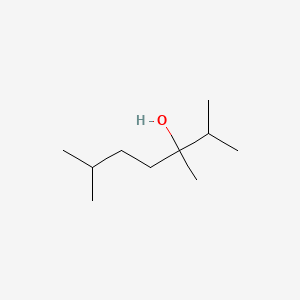
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
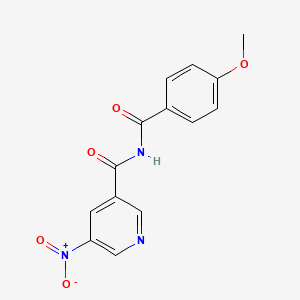

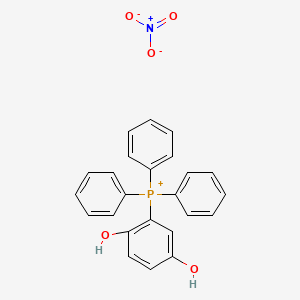


![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
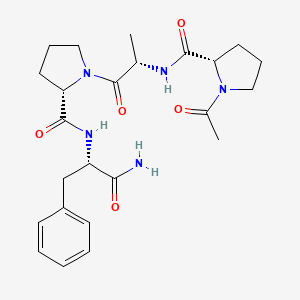
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

